![molecular formula C66H63P B14194237 Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane CAS No. 886232-53-7](/img/structure/B14194237.png)
Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane: is a phosphine ligand widely used in various catalytic processes. This compound is known for its ability to stabilize transition metal complexes, making it a valuable component in many chemical reactions. Its structure consists of a phosphorus atom bonded to three 3,5-bis(3,5-dimethylphenyl)phenyl groups, which provide steric bulk and electronic properties that enhance its performance in catalytic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:
- Preparation of 3,5-dimethylphenylmagnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in anhydrous ether.
- The Grignard reagent is then reacted with phosphorus trichloride to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in a metal complex.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically occur in the presence of transition metals such as palladium or platinum under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various metal complexes depending on the substituting ligand and metal used.
Scientific Research Applications
Chemistry: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane is extensively used as a ligand in homogeneous catalysis. It is particularly effective in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions .
Biology and Medicine: While its primary applications are in chemistry, the compound’s ability to stabilize metal complexes has potential implications in medicinal chemistry for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various reactions makes it a valuable tool for large-scale chemical production .
Mechanism of Action
The mechanism by which Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane exerts its effects involves the stabilization of transition metal complexes. The bulky 3,5-bis(3,5-dimethylphenyl)phenyl groups provide steric protection to the metal center, preventing unwanted side reactions. The electronic properties of the ligand also enhance the reactivity of the metal center, facilitating various catalytic processes .
Comparison with Similar Compounds
- Tris(3,5-dimethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tris(4-chlorophenyl)phosphine [6][6]
Uniqueness: Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane is unique due to its large steric bulk and specific electronic properties, which provide enhanced stability and reactivity in catalytic applications. This makes it particularly effective in reactions where other phosphine ligands may not perform as well[6][6].
Properties
CAS No. |
886232-53-7 |
|---|---|
Molecular Formula |
C66H63P |
Molecular Weight |
887.2 g/mol |
IUPAC Name |
tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C66H63P/c1-40-13-41(2)20-52(19-40)58-31-59(53-21-42(3)14-43(4)22-53)35-64(34-58)67(65-36-60(54-23-44(5)15-45(6)24-54)32-61(37-65)55-25-46(7)16-47(8)26-55)66-38-62(56-27-48(9)17-49(10)28-56)33-63(39-66)57-29-50(11)18-51(12)30-57/h13-39H,1-12H3 |
InChI Key |
CRPFBINQKMGBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C9=CC(=CC(=C9)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



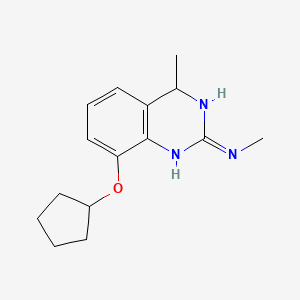
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
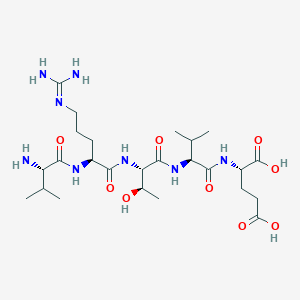
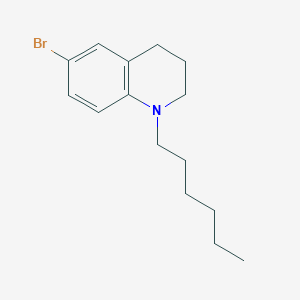
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
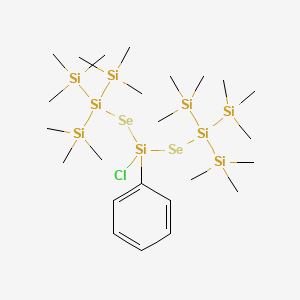
![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
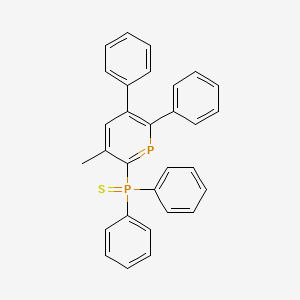
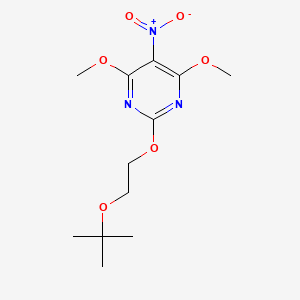
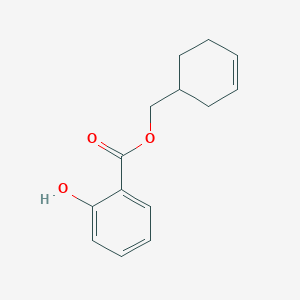
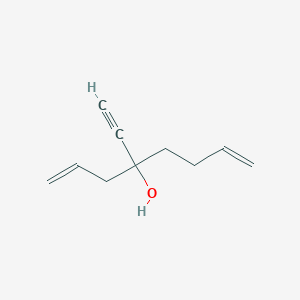
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)
